“(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H14ClNO2 . It is not intended for human or veterinary use and is used for research purposes.
While specific synthesis methods for this compound were not found, an asymmetric approach to similar bicyclo [2.2.1]heptane-1-carboxylates has been reported . This method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
The molecular structure of this compound consists of a bicyclic heptane ring with an amino group and a carboxylic acid group .
This compound has a molecular weight of 191.66. More detailed physical and chemical properties were not found in the searched resources .
Further research could focus on synthesizing and evaluating novel analogs of (±)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride with improved potency and selectivity towards specific biological targets []. This could involve introducing various substituents or modifications to the core structure and evaluating their impact on biological activity.
A deeper understanding of the structure-activity relationships of (±)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride and its derivatives is crucial for designing more effective analogs []. This could involve studying the influence of specific structural features on binding affinity, target selectivity, and biological activity.
(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, also known as 2-Amino-2-norbornanecarboxylic acid hydrochloride, is a bicyclic compound with significant implications in biochemical research. Its molecular formula is and it has a molecular weight of approximately 191.66 g/mol. The compound is recognized for its role as a substrate for the system L transporter, which is crucial in the transport of large neutral amino acids across cell membranes .
The synthesis of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves a series of chemical reactions that may include cycloaddition processes. A notable method includes the formal [4 + 2] cycloaddition reaction, which distinguishes itself from traditional methods like enamine catalysis or Brønsted acid catalysis by employing hydrogen bond catalysis.
The synthetic pathway generally entails:
The molecular structure of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride features a bicyclic system characterized by two fused cyclopentane rings with an amino group and a carboxylic acid group attached to the carbon skeleton.
The stereochemistry plays a critical role in its biological activity, influencing how the compound interacts with biological systems .
The primary reactions involving (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride include:
These reactions are significant for understanding amino acid transport mechanisms and developing therapeutic agents targeting these pathways .
The mechanism of action for (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride primarily involves its role as a substrate for the system L transporter:
The inhibition of the system L transporter can lead to significant physiological effects, particularly in conditions where amino acid transport is compromised .
These properties are crucial for laboratory handling and application in research contexts .
(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has several applications in scientific research:
The bicyclo[2.2.1]heptane (norbornane) framework is a privileged scaffold in drug design due to its unique three-dimensional structure and well-defined stereochemistry. This saturated bicyclic system consists of two fused cyclohexane rings sharing a bridgehead methylene group, creating a rigid, boat-like conformation with significant ring strain. This strain energy (approximately 20-30 kcal/mol) enhances reactivity and influences binding interactions with biological targets [1]. The scaffold’s exceptional rigidity reduces conformational entropy upon binding, leading to higher affinity and selectivity for enzymes and receptors compared to flexible acyclic chains . Furthermore, its aliphatic nature improves metabolic stability and membrane permeability, addressing key challenges in peptide mimetic design. Functionalization at bridgehead (C1, C4) or bridge (C2, C3, C5, C6) positions allows for precise spatial presentation of pharmacophores like amino and carboxyl groups, mimicking turn structures in peptides or transition states in enzymatic reactions [1].
Table 1: Key Structural and Physicochemical Attributes of Norbornane Derivatives
Property | Value/Role | Medicinal Chemistry Implication |
---|---|---|
Ring Strain Energy | ~20-30 kcal/mol | Enhanced reactivity & binding affinity |
LogP (Calculated) | Lower than aromatic systems (e.g., ~0.5-1.2) | Improved solubility & membrane permeability |
Functionalization Sites | Bridgeheads (C1/C4), Bridges (C2,C3,C5,C6) | Precise 3D-display of pharmacophores |
Conformational Flexibility | Highly restricted | Reduced entropic penalty upon binding |
Chirality Elements | Multiple stereocenters (e.g., endo/exo) | Enables enantioselective interactions |
Stereochemistry critically governs the biological activity of norbornane derivatives due to the scaffold’s inherent chirality and the distinct spatial environments of exo versus endo substituents. In the (±)-cis-(exo)-3-amino acid derivative, the exo configuration positions both the amino and carboxylic acid groups on the less hindered convex face of the bicyclic structure. This orientation provides superior accessibility for interactions with enzyme active sites compared to the sterically encumbered endo isomers buried towards the bridge [1] . The cis ring fusion denotes the syn relationship between the C2 carboxyl and C3 amino groups, further constraining their relative positions. This fixed diequatorial presentation in the exo-cis isomer mimics trans peptide bonds or extended zwitterionic states crucial for targeting neurotransmitter transporters (e.g., GABA uptake inhibitors) or metalloproteinase active sites [1].
Conformational analysis reveals that exo isomers typically exhibit lower energy and greater stability due to reduced 1,3-diaxial interactions. For example, in decalin systems, trans-fusion locks rings in rigid chair-chair conformations, while cis-fusion allows chair flipping but with higher strain . This stereoelectronic profile directly impacts binding: Exo-functionalized norbornanes show significantly higher potency as enzyme inhibitors (e.g., acetylcholinesterase) due to optimal trajectory for H-bonding or electrostatic contacts with catalytic residues like serine or aspartate [1].
Table 2: Comparative Properties of exo vs. endo Isomers in Norbornane Systems
Parameter | exo Isomer | endo Isomer |
---|---|---|
Steric Accessibility | High (groups project outward) | Low (groups directed toward bridge) |
Relative Stability | Higher (reduced steric strain) | Lower (increased non-bonded interactions) |
Common Synthesis Yield | Often major product | Minor product under kinetic control |
Bioactivity Trend | Generally higher potency | Reduced potency or inactivity |
Solvent Exposure | Enhanced | Shielded |
The strategic incorporation of amino and carboxyl groups onto rigid scaffolds emerged in the 1970s–1980s to constrain peptide backbones and stabilize turn structures. Early work focused on proline analogs and decalin systems, but their flexibility or synthetic complexity limited utility. The norbornane scaffold gained prominence due to its commercial availability (from Diels-Alder reactions of cyclopentadiene and ethylene) and well-defined stereochemistry . Initial syntheses of 3-aminonorbornane-2-carboxylic acids relied on classical resolution of racemates, but advances in chiral auxiliaries and asymmetric catalysis later enabled enantioselective routes [1].
A breakthrough was the adaptation of trans-4-hydroxy-L-proline as a chiral precursor. A six-step sequence—(1) Cbz protection, (2) esterification, (3) tosylation, (4) borohydride reduction/cyclization, (5) Cbz deprotection, and (6) hydrolysis—yielded enantiopure endo and exo isomers with defined stereocenters [1]. Key innovations included stereoselective cyclization (Step 4) controlling exo/endo ratio and Pd/C-catalyzed deprotection (Step 5) minimizing racemization. The hydrochloride salt form improved crystallinity and stability for the zwitterionic amino acid. These developments enabled applications beyond peptide mimics: The scaffold now serves as a morpholine isostere in CNS drugs, a ligand for metalloproteases, and a building block for foldamers [1] [4].
Table 3: Key Milestones in Amino-Functionalized Bicyclic Acid Development
Era | Development | Synthetic Advance | Application Focus |
---|---|---|---|
1970s-1980s | Early racemic norbornane amino acids | Diels-Alder adduct functionalization | Conformational probes |
1990s | Chiral pool synthesis (L-proline derivatives) | Hydroxyproline cyclization protocols | Peptide turn mimetics |
2000s | Catalytic asymmetric methods | Pd-mediated cyclizations; enzymatic resolutions | Enzyme inhibitors |
2010s-Present | Multigram scalable routes | Flow chemistry; immobilized catalysts | Fragment libraries; CNS drugs |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7